molecular formula C11H17NO4 B6330922 (1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 1389359-96-9

(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No.: B6330922
CAS No.: 1389359-96-9
M. Wt: 227.26 g/mol
InChI Key: RTWMQNSZCUYSJJ-BWZBUEFSSA-N
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Description

(1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[310]hexane-2-carboxylic acid is a complex organic compound known for its unique bicyclic structure

Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their microbial inhibitory properties, pose challenges in fermentative production using engineered microbes. Understanding the impact of these acids on microbes like Escherichia coli and Saccharomyces cerevisiae has led to identifying strategies for metabolic engineering to improve microbial robustness and industrial performance (Jarboe et al., 2013).

Impact on Corrosion and Material Science

Low molecular weight carboxylic acids contribute significantly to atmospheric corrosion of metals, including copper. Understanding their effects is crucial for developing protective strategies in various industrial applications, highlighting the relevance of these compounds in corrosion science (Bastidas & La Iglesia, 2007).

Therapeutic Efficacy in Dermatological Conditions

Azelaic acid, a naturally occurring dicarboxylic acid, has been shown to be effective in treating acne and hyperpigmentary disorders. This underscores the potential of certain carboxylic acids in dermatological applications, providing a basis for exploring the therapeutic capabilities of similar compounds (Fitton & Goa, 1991).

Role in Liquid-Liquid Extraction and Separation Technologies

Carboxylic acids play a significant role in the development of solvents for liquid-liquid extraction (LLX) of other acids from aqueous streams, particularly in the context of bio-based plastics and chemical production. This area of research is vital for advancing sustainable manufacturing processes and environmental protection (Sprakel & Schuur, 2019).

Future Directions

The paper I found discusses the potential of the catalytic process it describes for the synthesis of new bicyclic hydrocarbon bioisosteres . This could potentially be relevant to future research involving "(1R,2R,5S)-3-[(t-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid" .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursors to ensure the correct stereochemistry.

    Cyclization: A key step involves the formation of the bicyclic structure through a cyclization reaction, often facilitated by a base or a catalyst.

    Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group or other functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Chemistry:

    Building Block: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Catalysis: It can be used as a ligand or catalyst in various organic reactions.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors or modulators of biological pathways.

    Biological Probes: It can be used as a probe to study biological systems and interactions.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

    tert-Butylamine: An aliphatic primary amine with similar protective groups.

    Cyclohexanecarboxylic Acid: Shares the carboxylic acid functionality and can undergo similar reactions.

    Azabicyclo Compounds: Other azabicyclic compounds with different substituents or ring sizes.

Uniqueness: (1R,2R,5S)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both the Boc-protected amine and carboxylic acid groups. This combination of features makes it particularly useful in synthetic chemistry and drug development.

Properties

IUPAC Name

(1R,2R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-5-6-4-7(6)8(12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWMQNSZCUYSJJ-BWZBUEFSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@H]2[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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